molecular formula C26H29NO5 B5508334 4-(2,3-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2,3-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5508334
M. Wt: 435.5 g/mol
InChI Key: ZNAGAUVKGKDHCC-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative, characterized by its complex structure incorporating dimethoxyphenyl and isopropoxyphenyl groups. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound does not have extensive literature coverage, related quinoline compounds have been synthesized and studied for their potential pharmacological properties.

Synthesis Analysis

The synthesis of complex quinoline derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For example, Mizuno et al. (2006) describe the synthesis of metabolites of a related quinoline compound through efficient routes, involving the use of protective groups and cyclization reactions (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, the synthesis of the compound could involve strategic functional group transformations and ring-closure steps.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated through techniques such as X-ray crystallography. The structure is likely to feature a tetrahydroquinoline core, with dimethoxyphenyl and isopropoxyphenyl substituents influencing its three-dimensional conformation. Xiang et al. (2009) provide insights into the crystal structure of a related quinoline compound, demonstrating the importance of non-classical hydrogen bonds and π-π interactions in the crystal packing (Wang, Xiang-shan, Li, Qing, Yang, Ke, Yao, & Chang-sheng, 2009).

Scientific Research Applications

Synthesis and Reactivity

  • Research on heterocyclic quinone methides, such as 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione, highlights the synthesis of dimer and Diels-Alder cycloaddition products, showcasing the reactivity of these compounds in chemical synthesis (Chauncey & Grundon, 1990).
  • Studies on the synthesis of disease-modifying antirheumatic drugs and their metabolites, including ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, contribute to the understanding of the pharmacological properties of these compounds (Baba et al., 1998).

Chemical Properties and Applications

  • The design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives for potential anticancer applications illustrate the importance of quinolinedione scaffolds in developing new therapeutic agents. These derivatives have shown significant in vitro anticancer activity and induced apoptosis with cell cycle arrest at the G2/M phase (Chen et al., 2013).

Structural Analysis and Derivatives

  • A study on the stability of alkoxy-substituted inden-2-ones and related compounds provides insights into the chemical stability and reactivity of these molecules, which is crucial for their potential applications in various fields (Bradshaw et al., 1991).
  • The synthesis and structure-activity relationships of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate the potential of quinolinedione derivatives in medicinal chemistry, highlighting their cytotoxic activity against various cancer cell lines (Deady et al., 2003).

properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-7-(4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-15(2)32-18-10-8-16(9-11-18)17-12-21-25(22(28)13-17)20(14-24(29)27-21)19-6-5-7-23(30-3)26(19)31-4/h5-11,15,17,20H,12-14H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAGAUVKGKDHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dimethoxyphenyl)-7-[4-(propan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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